molecular formula C8H5F3N2O2S B7889388 1-[(Trifluoromethyl)sulfonyl]-1H-benzimidazole

1-[(Trifluoromethyl)sulfonyl]-1H-benzimidazole

Cat. No.: B7889388
M. Wt: 250.20 g/mol
InChI Key: CVNQBGQBTUNADB-UHFFFAOYSA-N
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Description

1-[(Trifluoromethyl)sulfonyl]-1H-benzimidazole is a compound that features a benzimidazole core substituted with a trifluoromethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Trifluoromethyl)sulfonyl]-1H-benzimidazole typically involves the introduction of the trifluoromethylsulfonyl group onto the benzimidazole core. One common method is the reaction of benzimidazole with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1-[(Trifluoromethyl)sulfonyl]-1H-benzimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The benzimidazole core can be oxidized or reduced depending on the reagents and conditions used[][3].

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of benzimidazole, while oxidation and reduction reactions can modify the benzimidazole core .

Scientific Research Applications

1-[(Trifluoromethyl)sulfonyl]-1H-benzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(Trifluoromethyl)sulfonyl]-1H-benzimidazole involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group can enhance the compound’s ability to bind to proteins or enzymes, thereby modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 1-[(Trifluoromethyl)sulfonyl]-1H-imidazole
  • N-Phenylbis(trifluoromethanesulfonimide)

Comparison: 1-[(Trifluoromethyl)sulfonyl]-1H-benzimidazole is unique due to its benzimidazole core, which provides distinct chemical properties compared to similar compounds like 1-[(Trifluoromethyl)sulfonyl]-1H-imidazole and N-Phenylbis(trifluoromethanesulfonimide).

Properties

IUPAC Name

1-(trifluoromethylsulfonyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O2S/c9-8(10,11)16(14,15)13-5-12-6-3-1-2-4-7(6)13/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNQBGQBTUNADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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